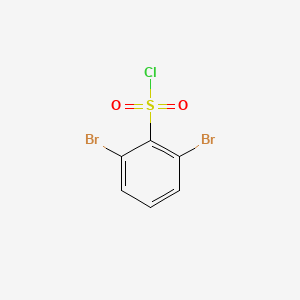

2,6-Dibromobenzenesulfonyl chloride

説明

BenchChem offers high-quality 2,6-Dibromobenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromobenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,6-dibromobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNIGRXUBVKVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2,6-Dibromobenzenesulfonyl chloride CAS number

2,6-Dibromobenzenesulfonyl Chloride (CAS 184170-43-2): A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Executive Summary

2,6-Dibromobenzenesulfonyl chloride (CAS 184170-43-2) is a highly specialized, sterically hindered arylsulfonyl halide that serves as a critical intermediate in the synthesis of complex pharmaceutical active ingredients and agrochemicals[1][2]. The presence of two bulky bromine atoms at the ortho positions (2 and 6) relative to the sulfonyl chloride group imparts unique steric shielding. This structural feature dictates its reactivity profile during nucleophilic acyl substitution, making it an invaluable building block in advanced drug discovery pipelines. This guide explores the physicochemical properties, self-validating synthetic protocols, and downstream applications of this crucial compound.

Physicochemical Profiling and Structural Causality

The molecular architecture of 2,6-dibromobenzenesulfonyl chloride fundamentally governs its chemical behavior. The sulfonyl chloride moiety is highly electrophilic, making it susceptible to nucleophilic attack by amines and alcohols. However, the dual ortho-bromine substituents create a significant steric umbrella. This steric hindrance slows down the rate of undesired aqueous hydrolysis, allowing for more controlled, high-yield reactions with strong nucleophiles in anhydrous or biphasic conditions.

Table 1: Quantitative Physicochemical Data of 2,6-Dibromobenzenesulfonyl Chloride

| Property | Value | Ref |

| Chemical Name | 2,6-Dibromobenzenesulfonyl chloride | [1] |

| CAS Registry Number | 184170-43-2 | [1] |

| Molecular Formula | C6H3Br2ClO2S | [1] |

| Molecular Weight | 334.41 g/mol | [3] |

| Monoisotopic Mass | 331.7909 Da | [1] |

| Appearance | Solid (typically white to off-white crystals) | [4] |

| Storage Temperature | 4°C (Moisture sensitive) | [3] |

Advanced Synthetic Methodology

Historically, the synthesis of sterically hindered sulfonyl chlorides was plagued by low yields and multi-step inefficiencies. However, advanced industrial processes utilize the oxidative chlorination of aromatic methyl sulfides in the presence of water[4]. Specifically, 2,6-dibromophenyl chloromethyl sulfide is reacted with a halogenating agent to yield 2,6-dibromobenzenesulfonyl chloride with exceptional efficiency (up to 94.5% yield)[4].

Causality of the Reagent Selection:

-

Chlorine (Cl₂) and Water: Act as the oxidative halogenating system. Water provides the oxygen atoms necessary to convert the sulfide to a sulfonyl group, while chlorine drives the oxidation state of sulfur from -2 to +6[4].

-

Low Temperature (0-5°C): Sulfonyl chlorides are inherently moisture-sensitive. Maintaining near-freezing temperatures ensures that the kinetic energy is sufficient for oxidation but insufficient to overcome the activation energy required for the hydrolysis of the newly formed sulfonyl chloride back into a sulfonic acid.

Synthetic pathway for 2,6-Dibromobenzenesulfonyl chloride via oxidative chlorination.

Step-by-Step Protocol: Self-Validating Oxidative Chlorination

This protocol is designed as a self-validating system, ensuring that each step contains an internal check for chemical integrity.

-

Preparation of the Reaction Matrix: Dissolve 1.0 equivalent of 2,6-dibromophenyl chloromethyl sulfide in an inert solvent (e.g., monochlorobenzene). Add 3.0 to 50.0 equivalents of water[5].

-

Validation Check: Ensure the mixture forms a distinct biphasic system. Monochlorobenzene is chosen because it is inert to chlorination and facilitates clean downstream phase separation.

-

-

Oxidative Halogenation: Cool the reactor to 0-5°C. Slowly bubble 3.0 to 20.0 equivalents of chlorine gas into the vigorously stirred mixture[6].

-

Validation Check: Monitor the reaction via HPLC. The complete disappearance of the sulfide peak and the emergence of the sulfonyl chloride peak validates the end of the reaction. The aqueous phase will become highly acidic (pH < 1) due to HCl generation, serving as a secondary indicator of successful oxidation.

-

-

Phase Separation and Drying: Cease stirring and allow the phases to separate. Extract the organic (monochlorobenzene) layer. Add anhydrous sodium sulfate and let stand for 1 hour.

-

Causality: Removing residual water before solvent evaporation is critical. Heating a sulfonyl chloride in the presence of water during distillation will trigger rapid hydrolysis, destroying the product.

-

-

Isolation: Distill off the solvent under reduced pressure to yield crude crystals. Recrystallize using a poor solvent to obtain pure 2,6-dibromobenzenesulfonyl chloride[4].

Applications in Drug Development and Agrochemicals

The primary utility of 2,6-dibromobenzenesulfonyl chloride lies in its ability to form robust sulfonamide linkages. These linkages are bioisosteres of amides but offer superior metabolic stability and distinct hydrogen-bonding geometries.

-

Agrochemical Development (Herbicides): It is utilized in the synthesis of phosphosulfonate herbicides. For instance, reacting 2,6-dibromobenzenesulfonyl chloride with O-isopropyl P-ethyl(hydroxymethyl)phosphinate yields potent pre- and post-emergence herbicidal compounds (e.g., Compound 239)[2]. The bulky dibromo-aryl group enhances the lipophilicity and soil-binding properties of the herbicide.

-

Pharmaceutical Intermediates: The compound serves as a precursor for complex active molecules targeting bacterial infections, viral proteases (like HIV), and tumors[7]. Furthermore, the bromine atoms serve as synthetic handles for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions), allowing for the rapid expansion of structure-activity relationship (SAR) libraries.

Downstream applications of 2,6-Dibromobenzenesulfonyl chloride in molecular discovery.

Handling, Stability, and Storage Protocols

To maintain the scientific integrity of the compound, strict storage protocols must be adhered to:

-

Moisture Exclusion: Store in tightly sealed containers under an inert atmosphere (Argon or Nitrogen). Exposure to ambient humidity leads to the formation of 2,6-dibromobenzenesulfonic acid and hydrogen chloride gas.

-

Temperature Control: Maintain storage at 4°C[3]. Elevated temperatures accelerate degradation kinetics.

-

Self-Validating Quality Control: Before use in sensitive cross-coupling or amidation reactions, verify the integrity of the reagent by running a rapid IR spectrum. The presence of a broad O-H stretch (~3200-3400 cm⁻¹) indicates hydrolysis, necessitating repurification prior to deployment in a synthetic workflow.

References

- PROCESS FOR THE PREPARATION OF AROMATIC OR HETEROAROMATIC SULFONYL HALIDES - European Patent Office - EP 0770599 A1, Googleapis.com,

- CN108017522B - Preparation process of 2, 6-dibromobenzene methane sulfonyl chloride, Google P

- 184170-43-2 (C6H3Br2ClO2S), PubChemLite,

- EP0770599A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl halides, Google P

- PROCESS FOR THE PREPARATION OF AROMATIC OR HETEROAROMATIC SULFONYL HALIDES - European Patent Office - EP 0770599 A1, Googleapis.com,

- US5500405A - Phosphosulfonate herbicides, Google P

- 2,6-Dibromobenzenesulfonyl chloride, Sapphire Bioscience,

Sources

- 1. PubChemLite - 184170-43-2 (C6H3Br2ClO2S) [pubchemlite.lcsb.uni.lu]

- 2. US5500405A - Phosphosulfonate herbicides - Google Patents [patents.google.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP0770599A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl halides - Google Patents [patents.google.com]

- 7. CN108017522B - Preparation process of 2, 6-dibromobenzene methane sulfonyl chloride - Google Patents [patents.google.com]

2,6-Dibromobenzenesulfonyl Chloride: Mechanistic Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

In the landscape of modern drug discovery and organic synthesis, 2,6-Dibromobenzenesulfonyl chloride (CAS: 184170-43-2) emerges as a highly versatile, densely functionalized building block. Characterized by a reactive electrophilic sulfonyl core flanked by two sterically demanding, cross-coupling-competent bromine atoms, this compound allows researchers to execute orthogonal synthetic strategies. It is particularly valuable for generating sterically constrained sulfonamides, which are privileged scaffolds in the development of HIV protease inhibitors, antimicrobial agents, and targeted oncology therapeutics.

This technical guide provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, and mechanistic reactivity, grounded in authoritative chemical literature and industrial patents.

Physicochemical Properties & Quantitative Data

Understanding the baseline properties of 2,6-Dibromobenzenesulfonyl chloride is critical for proper handling, storage, and stoichiometric calculation. As a moisture-sensitive sulfonyl halide, it demands rigorous anhydrous conditions during storage to prevent hydrolysis into its corresponding inactive sulfonic acid[1].

| Property | Value |

| Chemical Name | 2,6-Dibromobenzenesulfonyl chloride |

| CAS Number | 184170-43-2 |

| Molecular Formula | C₆H₃Br₂ClO₂S |

| Molecular Weight | 334.41 g/mol |

| Physical State | Solid (Crystalline) |

| Storage Conditions | Inert atmosphere (Argon/N₂), Room Temperature[1] |

| Hazard Classification | Class 8 (Corrosive), UN 3261[1] |

| Primary Reactivity | Electrophilic sulfonylation, Pd-catalyzed cross-coupling |

Mechanistic Chemistry & Reactivity Profile

The architectural brilliance of 2,6-Dibromobenzenesulfonyl chloride lies in its dual reactivity, which allows for sequential, site-specific modifications.

-

Hard Electrophilicity (Sulfonyl Chloride): The S=O bonds heavily withdraw electron density from the sulfur atom, making it highly susceptible to nucleophilic attack by primary/secondary amines or alcohols. The resulting sulfonamides are metabolically stable. The 2,6-dibromo substitution provides immense steric shielding around the sulfur center, which restricts the rotational degrees of freedom of the resulting sulfonamide, locking the molecule into specific bioactive conformations.

-

Soft Electrophilicity (Aryl Bromides): Once the sulfonamide is formed, the two bromine atoms serve as handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2]. This allows for the late-stage divergent synthesis of complex biaryl or heterobiaryl systems.

Fig 1: Orthogonal reactivity profile enabling complex scaffold generation.

Synthetic Pathways

Historically, introducing a sulfonyl chloride group between two massive bromine atoms via direct electrophilic aromatic substitution (chlorosulfonation) is hampered by severe steric hindrance and poor regioselectivity. To bypass this, modern industrial syntheses rely on the oxidative chlorination of thioethers or the Sandmeyer reaction of anilines.

Route A: Oxidative Chlorination (Industrial Standard)

According to European Patent EP0770599A1, the most efficient route (Yield >94%) involves the halogenation of 2,6-dibromophenyl chloromethyl sulfide (or methyl sulfide) in the presence of water[3].

-

Causality: Water is not merely a solvent here; it is the stoichiometric oxygen donor. The halogenating agent (e.g., Cl₂ or SO₂Cl₂) activates the sulfur atom, triggering the expulsion of the alkyl group (as chloromethane) while water molecules donate the oxygen atoms to form the SO₂ core[3].

Route B: Sandmeyer Chlorosulfonation (Bench-Scale)

For lab-scale synthesis, 2,6-dibromoaniline can be diazotized using sodium nitrite and HCl. The resulting diazonium salt is then treated with sulfur dioxide (SO₂) and copper(II) chloride (CuCl₂). The copper catalyst facilitates a single-electron transfer, releasing nitrogen gas and generating an aryl radical that is rapidly trapped by SO₂ and chloride ions to form the target compound.

Fig 2: Primary synthetic pathways for 2,6-Dibromobenzenesulfonyl chloride.

Experimental Protocol: Self-Validating Oxidative Chlorination

The following step-by-step methodology is adapted from validated patent literature for the high-yield conversion of thioethers to sulfonyl chlorides[3]. This protocol is designed as a self-validating system, ensuring that researchers can visually and thermodynamically track the reaction's progress.

Reagents Required:

-

2,6-Dibromophenyl chloromethyl sulfide (1.0 eq)

-

Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂) (3.0 - 7.0 eq)

-

Deionized Water (10.0 - 50.0 eq)

-

Monochlorobenzene (Solvent)

Step-by-Step Workflow:

-

System Initialization: In a multi-necked flask equipped with a mechanical stirrer, thermometer, and a gas-venting condenser, charge the 2,6-dibromophenyl chloromethyl sulfide, water, and monochlorobenzene.

-

Causality Check: Monochlorobenzene is chosen because it is inert to oxidative chlorination and allows for clean phase separation later.

-

-

Controlled Halogenation: Cool the biphasic mixture to 10°C. Begin dropwise addition of SO₂Cl₂ (or bubbling of Cl₂).

-

Validation: The reaction is highly exothermic. Maintaining 10°C prevents runaway oxidation and minimizes the premature hydrolysis of the newly formed sulfonyl chloride into a sulfonic acid.

-

-

Maturation: Stir the mixture at 10°C for 5 to 6 hours.

-

Validation: The cessation of off-gassing (HCl and CH₃Cl) serves as the primary visual indicator that the oxidative cleavage and sulfonylation are complete.

-

-

Phase Separation & Quenching: Allow the mixture to settle. Separate the organic (oil) layer from the aqueous layer. Wash the organic layer with a small volume of ice-cold water.

-

Dehydration: Add anhydrous sodium sulfate (Na₂SO₄) to the organic layer and let it stand for 1 hour.

-

Causality Check: Strict removal of residual water is mandatory at this stage to prevent the degradation of the sulfonyl chloride during solvent evaporation.

-

-

Isolation: Distill off the monochlorobenzene under reduced pressure. Dissolve the resulting crude crystals in a minimal amount of fresh monochlorobenzene and add a poor solvent (e.g., hexanes) to force recrystallization. Yields typically exceed 90%[3].

Applications in Advanced Drug Development

In medicinal chemistry, the incorporation of a 2,6-dibromobenzenesulfonyl moiety is a deliberate structural choice.

-

Conformational Restriction: The van der Waals radius of bromine (1.85 Å) creates a massive steric wall. When this sulfonyl chloride is reacted with an amine, the resulting sulfonamide bond is forced out of coplanarity with the benzene ring. This specific dihedral angle is often required to perfectly fit into the tight binding pockets of target enzymes, such as the active site of HIV protease or specific carbonic anhydrase isoforms.

-

Late-Stage Diversification: Drug developers frequently use 2,6-dibromobenzenesulfonamides as central hubs. By utilizing Palladium-catalyzed Suzuki-Miyaura couplings, the bromine atoms can be replaced with various boronic acids to rapidly generate a library of 2,6-diarylbenzenesulfonamides, drastically accelerating structure-activity relationship (SAR) studies[2].

References

- European Patent Office - EP 0770599 A1. "PROCESS FOR THE PREPARATION OF AROMATIC OR HETEROAROMATIC SULFONYL HALIDES". Google Patents / Googleapis.

- BLD Pharm. "2905-25-1 | 2-Bromobenzenesulphonyl chloride / 2,6-Dibromobenzenesulfonyl chloride". BLD Pharm Catalog.

- Chemical Reviews - ACS Publications. "Synthetic Access to Persulfuranyl Scaffolds via Direct and Indirect Methods". American Chemical Society.

Sources

An In-depth Technical Guide to the Synthesis of 2,6-Dibromobenzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2,6-dibromobenzenesulfonyl chloride, a key intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. The document details two primary synthetic routes: the highly selective Sandmeyer-type reaction starting from 2,6-dibromoaniline and the more direct, yet potentially less selective, chlorosulfonation of 1,3-dibromobenzene. A multi-step synthesis from 1,3-dibromobenzene is also presented as a viable, albeit more complex, alternative. This guide offers in-depth, step-by-step experimental protocols, discusses the mechanistic underpinnings of each pathway, and provides a comparative analysis of the methodologies to aid in the selection of the most suitable route for specific research and development needs.

Introduction: The Significance of 2,6-Dibromobenzenesulfonyl Chloride

2,6-Dibromobenzenesulfonyl chloride is a valuable bifunctional molecule characterized by a reactive sulfonyl chloride group and a sterically hindered aromatic core. The two bromine atoms not only influence the reactivity of the sulfonyl chloride moiety but also provide handles for further functionalization, for instance, through cross-coupling reactions. This unique combination of features makes it an important building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with tailored electronic properties. The sulfonyl chloride group is a versatile precursor for the formation of sulfonamides, sulfonates, and sulfones, which are prevalent motifs in a wide array of biologically active compounds.

This guide is designed to provide a deep dive into the practical synthesis of this important intermediate, empowering researchers to make informed decisions in their synthetic endeavors.

Primary Synthesis Pathway: The Sandmeyer-Type Reaction of 2,6-Dibromoaniline

The Sandmeyer reaction offers a reliable and highly regioselective route to 2,6-dibromobenzenesulfonyl chloride, starting from the readily available 2,6-dibromoaniline.[] This classical named reaction proceeds via the diazotization of the primary aromatic amine, followed by a copper-catalyzed conversion of the diazonium salt to the desired sulfonyl chloride.[2][3][4] This pathway is generally favored for its high selectivity, which circumvents the formation of isomeric byproducts often encountered in direct electrophilic aromatic substitution reactions on substituted benzenes.

Mechanistic Overview

The reaction proceeds in two main stages:

-

Diazotization: 2,6-dibromoaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.

-

Sulfonyl Chloride Formation: The diazonium salt solution is then added to a mixture containing sulfur dioxide and a copper(I) chloride catalyst. The copper(I) species facilitates a single-electron transfer to the diazonium salt, leading to the extrusion of nitrogen gas and the formation of an aryl radical. This radical then reacts with sulfur dioxide, and subsequent chlorination affords the final 2,6-dibromobenzenesulfonyl chloride.

Caption: Workflow for the Sandmeyer-type synthesis of 2,6-dibromobenzenesulfonyl chloride.

Detailed Experimental Protocol

This protocol is adapted from analogous procedures for the synthesis of substituted benzenesulfonyl chlorides.[5]

Materials:

-

2,6-Dibromoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Toluene

-

Ice

-

Water

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,6-dibromoaniline (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid.

-

Cool the suspension to between -5 °C and 0 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Stir the resulting mixture for an additional hour at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Preparation of the Catalyst and SO₂ Solution:

-

In a separate, larger beaker, prepare a suspension of copper(I) chloride (0.1 eq) in a mixture of acetic acid and toluene.

-

Cool this mixture to 0 °C and bubble in sulfur dioxide gas until the solution is saturated.

-

-

Formation of the Sulfonyl Chloride:

-

Slowly add the cold diazonium salt solution from step 1 to the vigorously stirred catalyst and SO₂ solution from step 2, maintaining the temperature at or below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at low temperature.

-

Gradually warm the mixture to room temperature and continue stirring for another 2-3 hours, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into a larger beaker containing a mixture of ice and water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-dibromobenzenesulfonyl chloride.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

-

Alternative Synthesis Pathways

While the Sandmeyer-type reaction is often the preferred method, other synthetic strategies exist, each with its own set of advantages and challenges.

Alternative Pathway 1: Direct Chlorosulfonation of 1,3-Dibromobenzene

The direct introduction of a sulfonyl chloride group onto the aromatic ring via electrophilic aromatic substitution with chlorosulfonic acid is a common and atom-economical approach.[6] For 1,3-dibromobenzene, this reaction presents a regioselectivity challenge.

Caption: Direct chlorosulfonation of 1,3-dibromobenzene.

Causality Behind Experimental Choices:

-

Excess Chlorosulfonic Acid: Using a significant excess of chlorosulfonic acid is crucial to drive the reaction towards the formation of the sulfonyl chloride rather than the sulfonic acid. The excess reagent also serves as the solvent in many cases.

-

Temperature Control: The reaction is typically initiated at low temperatures to control the initial exothermic reaction and then gradually warmed to ensure completion. The final temperature can influence the product distribution.

Challenges and Considerations:

The primary challenge of this route is controlling the regioselectivity. The bromine atoms are ortho-, para-directing but also deactivating. Sulfonation of 1,3-dibromobenzene can potentially lead to a mixture of isomers, including 2,4-dibromobenzenesulfonyl chloride and 4,6-dibromobenzenesulfonyl chloride, in addition to the desired 2,6-isomer. Steric hindrance from the two bromine atoms at the 1 and 3 positions might disfavor substitution at the 2-position. Therefore, the 2,6-isomer may not be the major product, necessitating careful purification and potentially leading to lower overall yields of the desired compound.

Experimental Protocol Outline:

-

To a stirred, cooled (0-5 °C) flask containing an excess of chlorosulfonic acid (e.g., 4-5 equivalents), slowly add 1,3-dibromobenzene.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to a specified temperature (e.g., 50-70 °C) for several hours to drive the reaction to completion.

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

The precipitated solid is filtered, washed thoroughly with cold water until the washings are neutral, and then dried.

-

The crude product mixture would then require careful analysis (e.g., by GC-MS or NMR) and purification (e.g., fractional crystallization or chromatography) to isolate the 2,6-dibromobenzenesulfonyl chloride isomer.

Alternative Pathway 2: Multi-Step Synthesis from 1,3-Dibromobenzene

A patent describes a five-step synthesis for a related compound, 2,6-dibromobenzenemethanesulfonyl chloride, starting from 1,3-dibromobenzene.[7] This pathway, while longer, offers a potentially more controlled and scalable approach that avoids the direct use of hazardous reagents like chlorine gas. The key steps involve the introduction of a one-carbon unit that is later converted to the sulfonyl chloride.

Key Transformation Steps:

-

Acylation: Introduction of a formyl group at the 2-position of 1,3-dibromobenzene.

-

Reduction: Reduction of the aldehyde to a benzyl alcohol.

-

Chlorination: Conversion of the alcohol to a benzyl chloride.

-

Substitution: Reaction with a sulfur nucleophile.

-

Sulfonyl Chlorination: Oxidative chlorination to the final sulfonyl chloride.

This pathway highlights the versatility of 1,3-dibromobenzene as a starting material and showcases a more intricate synthetic design that can be adapted for the synthesis of related structures.

Comparative Analysis of Synthesis Pathways

| Parameter | Sandmeyer-Type Reaction | Direct Chlorosulfonation | Multi-Step Synthesis |

| Starting Material | 2,6-Dibromoaniline | 1,3-Dibromobenzene | 1,3-Dibromobenzene |

| Regioselectivity | High | Potentially Low (Isomeric Mixture) | High (Controlled Introduction) |

| Number of Steps | 1 (from amine) | 1 | 5 |

| Reagent Hazards | Diazonium salts (unstable), SO₂ (toxic gas) | Chlorosulfonic acid (highly corrosive) | Various reagents, potentially safer alternatives to direct chlorination |

| Yield of Desired Isomer | Generally Good to High | Potentially Low | Can be optimized for high overall yield |

| Purification | Relatively Straightforward | Challenging (Isomer Separation) | Multiple purification steps required |

| Scalability | Can be challenging due to diazonium salt instability | Potentially scalable if isomer separation is feasible | Designed for scalability |

Conclusion

The synthesis of 2,6-dibromobenzenesulfonyl chloride can be approached through several distinct pathways, each with its own merits and drawbacks. For laboratory-scale synthesis where high purity and unambiguous regiochemistry are paramount, the Sandmeyer-type reaction of 2,6-dibromoaniline stands out as the most reliable and efficient method. While the direct chlorosulfonation of 1,3-dibromobenzene offers a more atom-economical and shorter route, it is likely hampered by a lack of regioselectivity, making it less ideal without specific optimization to favor the desired 2,6-isomer. The multi-step synthesis from 1,3-dibromobenzene represents a more synthetically demanding but potentially more controlled and scalable approach suitable for larger-scale production where isomeric purity is critical. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, purity needs, available starting materials, and safety considerations.

References

- CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives - Google P

-

Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid | GlobalSpec. (URL: [Link])

- CN108017522B - Preparation process of 2, 6-dibromobenzene methane sulfonyl chloride - Google P

-

3,5-Dichlorosulfanilamide - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of sulfonyl chloride substrate precursors - Rsc.org. (URL: [Link])

-

Sandmeyer reaction - Wikipedia. (URL: [Link])

-

1,3-Dibromobenzene | C6H4Br2 | CID 7927 - PubChem. (URL: [Link])

- CN105198834B - The synthesis technique of 2,6 dibromo benzothiazoles - Google P

-

How to carry out a sulfonation reaction? - ResearchGate. (URL: [Link])

-

Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. (URL: [Link])

-

Electrophilic Aromatic Substitution: Sulfonation of Benzene - YouTube. (URL: [Link])

-

Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media - Organic Chemistry Portal. (URL: [Link])

-

The Suzuki reaction of 2, 6-dibromoaniline with aryl boronic acids a - ResearchGate. (URL: [Link])

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])

- US3108137A - Production of organic sulfonyl chlorides - Google P

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (URL: [Link])

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (URL: [Link])

- US5710355A - Method of making chlorobenzenes - Google P

-

Video: Electrophilic Aromatic Substitution: Sulfonation of Benzene - JoVE. (URL: [Link])

-

A new synthesis of Tyrian purple (6,6'-dibromoindigo) and its corresponding sulfonate salts. (URL: [Link])

-

Research-Paper-6.pdf - Chemistry & Biology Interface. (URL: [Link])

-

Chemistry of Benzene: Electrophilic Aromatic Substitution. (URL: [Link])

-

1,3-Dichlorobenzene - Wikipedia. (URL: [Link])

-

Electrophilic Aromatic Substitution: Sulfonation of Benzene - Moodle@Units. (URL: [Link])

-

Sandmeyer reaction (video) | Khan Academy. (URL: [Link])

-

3,5-Dibromobenzene-1-sulfonyl chloride | C6H3Br2ClO2S | CID 21482746 - PubChem. (URL: [Link])

-

Sandmeyer Reaction Mechanism - BYJU'S. (URL: [Link])

Sources

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. rsc.org [rsc.org]

- 6. globalspec.com [globalspec.com]

- 7. CN108017522B - Preparation process of 2, 6-dibromobenzene methane sulfonyl chloride - Google Patents [patents.google.com]

The Electrophilicity of 2,6-Dibromobenzenesulfonyl Chloride: Navigating Steric Hindrance in Covalent Synthesis

Executive Summary

In the realm of medicinal chemistry and organic synthesis, sulfonyl chlorides are indispensable building blocks for generating sulfonamides, sulfonate esters, and covalent inhibitors. However, the introduction of bulky substituents at the ortho positions creates a complex interplay between electronic activation and steric shielding. This technical guide explores the electrophilicity of 2,6-Dibromobenzenesulfonyl chloride , detailing the causality behind its unique reactivity profile, the mechanistic pathways governing its coupling, and field-proven protocols for overcoming extreme steric hindrance.

Molecular Architecture & The "Ortho Effect"

2,6-Dibromobenzenesulfonyl chloride (CAS: 184170-43-2)[1] is characterized by a central electrophilic sulfur atom flanked by two highly electronegative and sterically demanding bromine atoms.

The reactivity of the sulfonyl chloride group is dictated by the "ortho effect" [2]. From an electronic standpoint, the two bromine atoms exert a strong electron-withdrawing inductive effect (-I effect). This significantly increases the partial positive charge ( δ+ ) on the sulfur atom, theoretically enhancing its intrinsic electrophilicity and making it highly susceptible to nucleophilic attack[2].

However, this electronic activation is heavily counteracted by the physical bulk of the halogens. The van der Waals radii of the two bromine atoms create a rigid, sterically congested ground state that physically shields the sulfur center from incoming nucleophiles[3].

The Dichotomy of Electrophilicity: Electronics vs. Sterics

The sulfonylation of amines proceeds via a bimolecular nucleophilic substitution ( SN2 -like) mechanism at the sulfonyl sulfur. This requires the formation of a sterically demanding trigonal bipyramidal transition state [3].

When a nucleophile attempts to attack 2,6-dibromobenzenesulfonyl chloride:

-

Kinetic Barrier: The incoming nucleophile must navigate past the bulky ortho-bromines. For less hindered primary amines, the strong electrophilicity of the sulfur can sometimes overcome this barrier. However, for secondary or sterically hindered amines, the activation energy required to reach the transition state becomes insurmountable at room temperature, leading to remarkably slow reaction rates[4].

-

Base Interference: The choice of base is critical. Standard non-nucleophilic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are highly bulky. In the microenvironment of the 2,6-dibromo-substituted transition state, the presence of these bulky bases exacerbates steric repulsion, often halting the reaction entirely[2].

Mechanistic Pathways & Nucleophilic Catalysis

To bypass the kinetic barrier imposed by steric hindrance, researchers must shift from a direct SN2 displacement to a nucleophilic catalysis pathway .

The addition of 4-Dimethylaminopyridine (DMAP) fundamentally alters the reaction trajectory. DMAP is a small, planar, and highly nucleophilic molecule that can slip past the bromine atoms to attack the sulfonyl chloride, forming a highly reactive N-sulfonylpyridinium intermediate [5]. This intermediate is significantly more electrophilic than the parent chloride, effectively lowering the activation energy required for the subsequent attack by the amine nucleophile.

Mechanism of DMAP-catalyzed sulfonylation overcoming steric hindrance.

Experimental Protocols: Overcoming Steric Hindrance

The following protocol is a self-validating system designed specifically for the coupling of 2,6-dibromobenzenesulfonyl chloride with sterically hindered secondary amines. It leverages nucleophilic catalysis and planar bases to minimize transition-state crowding.

Optimized DMAP-Catalyzed Sulfonylation Protocol

Reagents & Stoichiometry:

-

Substrate: Hindered Amine (1.0 equiv)

-

Electrophile: 2,6-Dibromobenzenesulfonyl chloride (1.2 - 1.5 equiv)

-

Catalyst: DMAP (0.5 - 1.0 equiv, stoichiometric amounts are often required for extreme hindrance)[5]

-

Base: Pyridine (3.0 equiv) or anhydrous Na2CO3 (if pyridine is incompatible)

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under inert gas (Argon/Nitrogen). 2,6-dibromobenzenesulfonyl chloride is sensitive to hydrolysis; absolute anhydrous conditions are mandatory to prevent conversion to the unreactive sulfonic acid.

-

Dissolution & Activation: Dissolve the amine (1.0 equiv) and DMAP (0.5 equiv) in anhydrous DCM (0.2 M concentration). Add Pyridine (3.0 equiv). Cool the mixture to 0 °C using an ice bath.

-

Electrophile Addition: Dissolve 2,6-dibromobenzenesulfonyl chloride (1.2 equiv) in a minimal volume of DCM. Add this dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition prevents localized heating and suppresses the formation of bis-sulfonylation side products.

-

Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature. If TLC indicates no conversion after 2 hours, equip a reflux condenser and heat the reaction to 40–60 °C (or use MeCN at reflux). Causality: Thermal energy is required to overcome the rigid van der Waals repulsion of the ortho-bromines.

-

Validation & Monitoring: Monitor via TLC (UV active). The N-sulfonylpyridinium intermediate may appear as a highly polar, baseline-hugging spot. The reaction is complete when the starting amine is consumed.

-

Work-up (Self-Validating): Quench the reaction with 1N HCl (aq). Causality: The acidic wash is critical; it protonates and removes both the Pyridine base and the DMAP catalyst into the aqueous layer, preventing them from co-eluting with your product. Extract with DCM, wash with brine, dry over MgSO4 , and concentrate.

Quantitative Data: Reaction Optimization

The table below summarizes the expected kinetic outcomes when coupling 2,6-dibromobenzenesulfonyl chloride under varying steric and catalytic conditions.

| Nucleophile Type | Base / Catalyst System | Temperature | Time | Expected Yield (%) | Mechanistic Observation |

| Primary Amine (Unhindered) | Pyridine (No DMAP) | 25 °C | 12 h | 80 - 85% | Intrinsic electrophilicity drives reaction. |

| Secondary Amine (Hindered) | TEA / DIPEA | 25 °C | 24 h | < 5% | Severe steric clash at transition state[2]. |

| Secondary Amine (Hindered) | Pyridine + DMAP (0.1 eq) | 25 °C | 24 h | 30 - 40% | Catalysis initiates, but thermal energy is too low. |

| Secondary Amine (Hindered) | Pyridine + DMAP (1.0 eq) | 60 °C (Reflux) | 12 h | 75 - 85% | N-sulfonylpyridinium intermediate + heat overcomes barrier[5]. |

Troubleshooting Workflow

When utilizing highly congested electrophiles like 2,6-dibromobenzenesulfonyl chloride, failures are almost exclusively kinetic rather than thermodynamic. Use the following decision-making matrix to optimize failing reactions.

Decision-making workflow for troubleshooting sterically hindered sulfonylation.

References

-

ResearchGate. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides.[3] URL:[Link]

-

PMC - NIH. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.[4] URL:[Link]

Sources

Orthogonal Reactivity and Synthetic Utility of Dibromobenzenesulfonyl Chloride Isomers: A Technical Guide

Executive Summary

Dibromobenzenesulfonyl chlorides are highly versatile, bifunctional electrophiles that serve as foundational building blocks in modern organic synthesis and drug development. These compounds possess two distinct reactive centers: a highly electrophilic sulfonyl chloride group and two aryl bromide moieties. This structural duality enables absolute chemoselectivity, allowing scientists to perform orthogonal functionalization. By understanding the nuanced steric and electronic profiles of the different isomers, researchers can leverage these reagents to construct complex polyaromatic architectures, such as perforin-mediated lysis inhibitors[1], or utilize them as robust protecting groups for heterocyclic systems[2].

Electronic and Steric Profiling of Isomers

The core reactivity of the sulfonyl chloride group is dictated by the electron-deficient nature of the tetracoordinate sulfur atom, which is rendered highly electrophilic by the strongly electron-withdrawing oxygen and chlorine atoms[3]. The introduction of two bromine atoms onto the benzene ring fundamentally modulates this reactivity through competing electronic and steric effects:

-

Electronic Effects: Bromine atoms exert a strong electron-withdrawing inductive effect (-I) that outweighs their weak electron-donating mesomeric effect (+M). This net electron withdrawal increases the partial positive charge on the sulfur atom, rendering dibromobenzenesulfonyl chlorides more susceptible to nucleophilic attack compared to unsubstituted benzenesulfonyl chloride[3].

-

Steric Effects: The spatial arrangement of the bromines dictates the transition state thermodynamics. Isomers with ortho-bromines (e.g., 2,4- and 2,5-dibromobenzenesulfonyl chloride) introduce substantial steric bulk. While classical steric hindrance typically retards nucleophilic substitution, sulfonyl chlorides can exhibit a counterintuitive "steric acceleration." This occurs because the transition from a crowded tetrahedral ground state to a trigonal bipyramidal intermediate relieves ground-state steric strain between the ortho-substituents and the sulfonyl oxygen atoms[4]. Conversely, extreme di-ortho substitution, as seen in 2,6-dibromobenzenesulfonyl derivatives, presents profound synthetic challenges that require specialized, multi-step preparation routes to bypass steric blocking[5].

Data Presentation: Comparative Isomer Profiling

The following table summarizes the structural environments and key applications of the primary dibromobenzenesulfonyl chloride isomers.

| Isomer | Substitution Pattern | Steric Environment | Key Synthetic Application & Reactivity Profile |

| 2,4-Dibromobenzenesulfonyl chloride | Ortho, Para | Mono-ortho hindered | High electrophilicity; utilized in the synthesis of sulfonamide inhibitors for perforin-mediated lysis[1]. |

| 2,5-Dibromobenzenesulfonyl chloride | Ortho, Meta | Mono-ortho hindered | General sulfonylation reagent; highly moisture sensitive and prone to rapid hydrolysis[6]. |

| 2,6-Dibromobenzenesulfonyl chloride | Di-ortho | Di-ortho hindered | Specialized intermediate; synthesis requires complex multi-step routes due to extreme steric congestion[5]. |

| 3,4-Dibromobenzenesulfonyl chloride | Meta, Para | Unhindered | Standard SN2 -like reactivity; serves as a robust protecting group for pyrroles and indoles[2]. |

| 3,5-Dibromobenzenesulfonyl chloride | Di-meta | Unhindered | Reagent benefiting from purely electronic (-I) acceleration without steric interference at the sulfur center[7]. |

Mechanistic Pathways: Aminolysis and Hydrolysis

The defining reaction of dibromobenzenesulfonyl chlorides is their rapid reaction with primary and secondary amines to yield stable sulfonamides[8]. The mechanism proceeds via a stepwise addition-elimination pathway, passing through a trigonal bipyramidal intermediate before the expulsion of the chloride leaving group[3]. Because these compounds are sensitive to moisture, competitive hydrolysis can occur, releasing hydrochloric acid and forming the corresponding sulfonic acid[6]. Therefore, strict anhydrous conditions are paramount during early-stage functionalization.

Caption: Mechanistic pathway of dibromobenzenesulfonyl chloride aminolysis via a trigonal bipyramidal state.

Orthogonal Functionalization: Leveraging the Aryl Bromides

The pronounced difference in electrophilicity between the S-Cl bond and the C-Br bonds enables absolute chemoselectivity. Nucleophiles exclusively attack the sulfonyl sulfur, leaving the aryl bromides intact. These bromides serve as critical handles for downstream transition-metal-catalyzed cross-coupling reactions. For instance, 2,4-dibromobenzenesulfonamides can be efficiently coupled with aryl boronates via Suzuki-Miyaura reactions to construct extended biaryl systems critical for drug discovery[1].

Caption: Orthogonal functionalization workflow leveraging chemoselective sulfonylation and cross-coupling.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and high fidelity in structural elaboration, the following protocols detail the orthogonal functionalization of 2,4-dibromobenzenesulfonyl chloride. Each step is designed with built-in causality and self-validation metrics.

Protocol 1: Chemoselective Aminolysis (Synthesis of 2,4-Dibromobenzenesulfonamide)

Objective: Form the sulfonamide linkage while preserving both aryl bromides.

-

Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM)[8].

-

Electrophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add 2,4-dibromobenzenesulfonyl chloride (1.1 eq) dropwise.

-

Causality: Cooling mitigates the exothermic nature of the addition, suppressing the formation of di-sulfonylated side products and minimizing degradation[8].

-

-

Progression & Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Self-Validation: Monitor via Thin-Layer Chromatography (TLC). The consumption of the UV-active sulfonyl chloride (typically high Rf in non-polar solvents) and the appearance of a more polar sulfonamide spot confirm reaction progress.

-

-

Work-up: Quench the reaction with 1M aqueous HCl[8]. Separate the organic layer, wash with saturated NaHCO3 and brine, then dry over anhydrous Na2SO4 .

-

Causality: The acidic quench protonates and removes excess unreacted amine and triethylamine into the aqueous phase, ensuring high purity of the crude organic product[8].

-

Protocol 2: Downstream Suzuki-Miyaura Cross-Coupling

Objective: Elaborate the molecular scaffold via Pd-catalyzed C-Br activation[1].

-

Reagent Assembly: Combine the 2,4-dibromobenzenesulfonamide intermediate (1.0 eq), an arylboronic acid (2.2 eq for double coupling), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq) in a Schlenk flask containing a 4:1 mixture of 1,4-Dioxane and water.

-

Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles or sparge vigorously with argon for 15 minutes.

-

Causality: Palladium(0) active species are highly susceptible to oxidative deactivation by dissolved oxygen. Rigorous degassing is non-negotiable for high turnover numbers[1].

-

-

Thermal Activation: Heat the reaction mixture to 90 °C for 12 hours.

-

Causality: Elevated temperatures are required to overcome the activation energy barrier for the oxidative addition of the Pd(0) catalyst into the sterically hindered C-Br bonds[1].

-

-

Validation: Cool to room temperature, filter through a pad of Celite, and analyze the crude mixture via LC-MS.

-

Self-Validation: The mass spectrum should display the expected [M+H]+ ion of the diarylated product, with the characteristic absence of the distinct isotopic bromine splitting pattern (M, M+2, M+4) present in the starting material.

-

References

Sources

- 1. Substituted arylsulphonamides as inhibitors of perforin-mediated lysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN108017522B - Preparation process of 2, 6-dibromobenzene methane sulfonyl chloride - Google Patents [patents.google.com]

- 6. CAS 23886-64-8: 2,5-Dibromobenzenesulfonyl chloride [cymitquimica.com]

- 7. 3,5-Dibromobenzene-1-sulfonyl chloride | C6H3Br2ClO2S | CID 21482746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(Phenylsulfonyl)pyrrolidine|Research Chemical [benchchem.com]

Mechanism of 2,6-Dibromobenzenesulfonyl Chloride Formation: A Comprehensive Technical Guide

Executive Summary

In advanced drug development and organic synthesis, 2,6-dibromobenzenesulfonyl chloride serves as a highly valuable, sterically hindered bifunctional building block. It is frequently utilized in the synthesis of complex sulfonamides, HIV protease inhibitors, and specialized agricultural chemicals[1].

The synthesis of this specific molecule presents a unique regiochemical challenge. Direct electrophilic aromatic chlorosulfonation of 1,3-dibromobenzene using chlorosulfonic acid overwhelmingly yields 2,4-dibromobenzenesulfonyl chloride due to the steric hindrance of the 2-position and the directing effects of the bromine atoms. Consequently, researchers must rely on indirect, regioselective mechanisms to install the sulfonyl chloride moiety exactly between the two bulky bromine atoms.

This whitepaper dissects the three primary mechanistic pathways for forming 2,6-dibromobenzenesulfonyl chloride, providing causality-driven protocols and comparative data to guide synthetic strategy.

Mechanistic Pathways for Formation

Pathway A: Sandmeyer-Type Chlorosulfonation (The Classical Route)

The most robust laboratory-scale method involves the transformation of 2,6-dibromoaniline via a diazonium intermediate[2].

-

Diazotization: The aniline is reacted with sodium nitrite (NaNO 2 ) in aqueous hydrochloric acid at 0–5 °C. The low temperature is critical to prevent the premature expulsion of nitrogen gas and the formation of 2,6-dibromophenol.

-

Radical SO 2 Insertion: The resulting diazonium salt is introduced to a solution of sulfur dioxide (SO 2 ) in acetic acid, catalyzed by copper salts (CuCl/CuCl 2 ). The Cu(I) species donates an electron to the diazonium ion, triggering the release of N 2 and forming a highly reactive 2,6-dibromophenyl radical.

-

Chlorine Transfer: The aryl radical reacts with dissolved SO 2 to form a sulfonyl radical. Finally, Cu(II)Cl 2 transfers a chlorine atom to the sulfonyl radical, yielding the sulfonyl chloride and regenerating the Cu(I) catalyst.

Pathway B: Directed Ortho-Lithiation (The Organometallic Route)

For systems where 1,3-dibromobenzene is the preferred starting material, directed ortho-lithiation (DoM) offers a regioselective organometallic bypass.

-

Kinetically Controlled Deprotonation: The choice of base here is the defining mechanistic variable. Using a nucleophilic base like n-butyllithium (n-BuLi) strictly results in lithium-halogen exchange, yielding 3-bromophenyllithium[3]. To achieve deprotonation at the sterically hindered 2-position, a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) must be used at cryogenic temperatures (-78 °C). The two adjacent electronegative bromine atoms inductively acidify the C2 proton, allowing LDA to generate 2,6-dibromophenyllithium.

-

Electrophilic Quench & Oxidation: The aryllithium species is quenched with anhydrous SO 2 gas to form lithium 2,6-dibromobenzenesulfinate. Subsequent oxidative chlorination with sulfuryl chloride (SO 2 Cl 2 ) or N-chlorosuccinimide (NCS) yields the final product.

Pathway C: Oxidative Chlorination of Aryl Sulfides (The Industrial Route)

At an industrial scale, avoiding explosive diazonium salts and cryogenic organolithium reactions is paramount. A highly efficient alternative involves the oxidative chlorination of 2,6-dibromophenyl chloromethyl sulfide[4].

-

Coincident Cleavage and Oxidation: Chlorine gas (Cl 2 ) is bubbled through a biphasic mixture of the sulfide and water. The mechanism involves the selective electrophilic cleavage of the sulfur-carbon bond of the methyl group, with coincident oxidation and halogenation of the sulfur atom to the +6 oxidation state, directly yielding the sulfonyl chloride[5].

Visualizing the Reaction Logic

Figure 1: Divergent synthetic pathways for 2,6-dibromobenzenesulfonyl chloride formation.

Figure 2: Catalytic cycle of the Cu-mediated Sandmeyer radical SO2 insertion.

Comparative Analysis of Synthetic Routes

To assist in route selection, the quantitative and qualitative parameters of each pathway are summarized below:

| Parameter | Pathway A: Sandmeyer | Pathway B: Ortho-Lithiation | Pathway C: Oxidative Chlorination |

| Starting Material | 2,6-Dibromoaniline | 1,3-Dibromobenzene | 2,6-Dibromophenyl chloromethyl sulfide |

| Key Reagents | NaNO 2 , SO 2 , CuCl 2 | LDA, SO 2 , SO 2 Cl 2 | Cl 2 gas, H 2 O |

| Typical Yield | 60–75% | 70–85% | 94.5%[5] |

| Scalability | Moderate (Diazonium hazards) | Low-Moderate (Cryogenic -78 °C) | High (Industrial scale) |

| Regioselectivity | Absolute (ipso-substitution) | High (C2 deprotonation) | Absolute (ipso-substitution) |

Experimental Protocols

Protocol A: Sandmeyer Chlorosulfonation (Self-Validating System)

Adapted from established phosphosulfonate herbicide synthesis parameters[2].

Objective: Convert 2,6-dibromoaniline to 2,6-dibromobenzenesulfonyl chloride via diazonium intermediate.

-

Preparation of the Diazonium Salt:

-

Suspend 2,6-dibromoaniline (1.0 eq) in a mixture of concentrated HCl and glacial acetic acid. Causality: Acetic acid acts as a co-solvent to maintain the solubility of the bulky halogenated aromatic ring.

-

Cool the mixture to 0 °C. Slowly add an aqueous solution of NaNO 2 (1.1 eq) dropwise.

-

Validation Check: Test the mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization.

-

-

Preparation of the SO 2 /Cu Solution:

-

In a separate vessel, saturate glacial acetic acid with SO 2 gas at room temperature. Add CuCl (0.1 eq) and CuCl 2 (0.5 eq). Causality: While CuCl initiates the radical cycle, CuCl 2 is strictly required to act as the terminal chlorine donor to the sulfonyl radical.

-

-

Coupling Phase:

-

Add the cold diazonium solution dropwise to the SO 2 /Cu mixture. Observation: The reaction mixture will turn black and evolve gas (N 2 ), eventually lightening to a green color as the Cu(II) state stabilizes[2].

-

Stir at room temperature for 3 hours, then heat to 50 °C for 30 minutes to drive the reaction to completion.

-

Pour into ice water; the product precipitates as a solid and can be isolated via filtration and recrystallization from hexane.

-

Protocol B: Directed Ortho-Lithiation Workflow

Objective: Regioselective functionalization of 1,3-dibromobenzene.

-

Lithiation:

-

Under a strict argon atmosphere, dissolve 1,3-dibromobenzene (1.0 eq) in anhydrous THF. Cool to -78 °C.

-

Add freshly prepared LDA (1.1 eq) dropwise. Causality: Do not use n-BuLi, as it will trigger a lithium-halogen exchange cascade[3]. LDA's steric bulk prevents nucleophilic attack on the bromine, forcing deprotonation at the highly acidic C2 position.

-

Stir for 2 hours at -78 °C. Causality: Allowing the temperature to rise will cause the aryllithium intermediate to eliminate LiBr, forming a highly reactive benzyne intermediate and destroying the yield.

-

-

Sulfination & Chlorination:

-

Bubble anhydrous SO 2 gas through the solution at -78 °C until the mixture turns pale yellow, indicating the formation of the lithium sulfinate salt.

-

Allow the mixture to warm to 0 °C, then add sulfuryl chloride (SO 2 Cl 2 , 1.2 eq) dropwise.

-

Quench with water, extract with dichloromethane, dry over Na 2 SO 4 , and concentrate under reduced pressure to yield the crude sulfonyl chloride.

-

References

-

Process for the preparation of aromatic or heteroaromatic sulfonyl halides (EP0770599A1) . European Patent Office. Details the industrial oxidative chlorination of 2,6-dibromophenyl chloromethyl sulfide. 4

-

3-phosphoglycerate dehydrogenase inhibitors and uses thereof (WO2017156165A1) . World Intellectual Property Organization. Highlights the reactivity of 1,3-dibromobenzene with n-BuLi resulting in lithium-halogen exchange rather than deprotonation. 3

-

Phosphosulfonate herbicides (US5500405A) . United States Patent and Trademark Office. Provides the foundational laboratory protocol for the Sandmeyer-type chlorosulfonation of 2,6-dibromoaniline. 2

Sources

- 1. CN108017522B - Preparation process of 2, 6-dibromobenzene methane sulfonyl chloride - Google Patents [patents.google.com]

- 2. US5500405A - Phosphosulfonate herbicides - Google Patents [patents.google.com]

- 3. WO2017156165A1 - 3-phosphoglycerate dehydrogenase inhibitors and uses thereof - Google Patents [patents.google.com]

- 4. EP0770599A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl halides - Google Patents [patents.google.com]

- 5. EP0770599A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl halides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 2,6-Dibromobenzenesulfonyl Chloride

Introduction

2,6-Dibromobenzenesulfonyl chloride is a pivotal building block in contemporary organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals. Its sterically hindered and electronically modified sulfonyl chloride moiety allows for the construction of complex molecular architectures with unique biological activities. A thorough understanding of its synthetic pathways, and critically, the key intermediates involved, is paramount for researchers and process chemists seeking to optimize its production and leverage its reactivity. This guide provides an in-depth exploration of the predominant synthetic route to 2,6-dibromobenzenesulfonyl chloride, focusing on the critical intermediates, the rationale behind experimental conditions, and detailed procedural outlines.

The Prevailing Synthetic Strategy: A Sandmeyer-Type Transformation

The most direct and industrially relevant synthesis of 2,6-dibromobenzenesulfonyl chloride commences with 2,6-dibromoaniline.[1][2] This approach leverages the powerful Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of arylamines into a wide array of functional groups.[3][4] The overall transformation involves two primary stages: the formation of a diazonium salt from the aniline, followed by a copper-catalyzed reaction with a sulfur dioxide surrogate and a chloride source.[5][6]

Key Intermediate 1: 2,6-Dibromoaniline

The Foundation of the Synthesis

The journey to 2,6-dibromobenzenesulfonyl chloride begins with 2,6-dibromoaniline. The purity and integrity of this starting material are crucial for the success of the subsequent, more sensitive steps. While commercially available, understanding its preparation provides a more complete picture of the synthetic landscape. A common laboratory preparation involves the bromination of sulfanilic acid, followed by desulfonation.[1][7] This multi-step process underscores the importance of a stable, well-characterized starting material.

Key Intermediate 2: 2,6-Dibromobenzenediazonium Chloride

The Highly Reactive Core

The transformation of the relatively stable 2,6-dibromoaniline into the highly energetic 2,6-dibromobenzenediazonium chloride is the heart of the Sandmeyer reaction. This intermediate is typically not isolated and is generated in situ due to its inherent instability and potential for explosive decomposition.[6]

Experimental Protocol: Diazotization of 2,6-Dibromoaniline

-

Acidic Medium: 2,6-dibromoaniline is suspended in a strong mineral acid, typically hydrochloric acid.[3] The acid serves a dual purpose: it protonates the aniline, making it soluble and activating it for diazotization, and it provides the chloride counter-ion for the resulting diazonium salt.

-

Cooling is Critical: The reaction mixture is cooled to between -5°C and 0°C using an ice-salt or acetone-dry ice bath.[3] This low temperature is essential to prevent the premature decomposition of the diazonium salt and to control the exothermic nature of the diazotization reaction.

-

Nitrite Addition: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled aniline suspension.[8] The slow addition rate is crucial to maintain the low temperature and prevent the localized buildup of nitrous acid, which can lead to side reactions. The reaction is complete when a slight excess of nitrous acid is detected, typically using starch-iodide paper.

Causality Behind Experimental Choices:

-

Low Temperature: The diazonium group is an excellent leaving group (N₂ gas), making the diazonium salt prone to decomposition at higher temperatures. Maintaining a temperature below 0°C is the single most critical parameter for a successful diazotization.

-

Strong Acid: The use of a strong acid like HCl ensures the complete protonation of the aniline and prevents the formation of unwanted diazoamino compounds.

-

Slow Nitrite Addition: This allows for effective heat dissipation and prevents the accumulation of unreacted nitrous acid, which can lead to undesired side reactions and potential safety hazards.

The Sandmeyer Reaction: From Diazonium Salt to Sulfonyl Chloride

With the in situ formation of the 2,6-dibromobenzenediazonium chloride, the stage is set for the introduction of the sulfonyl chloride functionality. Modern Sandmeyer-type chlorosulfonylation reactions have evolved to be safer and more efficient than classical methods.[5][9]

Key Intermediates in the Catalytic Cycle:

While not isolable in the traditional sense, the catalytic cycle of the Sandmeyer reaction involves transient intermediates that are crucial for the transformation. The generally accepted mechanism involves a single-electron transfer (SET) from a copper(I) catalyst to the diazonium salt. This generates an aryl radical and nitrogen gas. The aryl radical then reacts with sulfur dioxide, and a subsequent reaction with a copper(II) chloride species affords the final sulfonyl chloride and regenerates the copper(I) catalyst.

A modern and safer approach utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a solid, stable surrogate for gaseous sulfur dioxide.[5][6]

Experimental Protocol: Copper-Catalyzed Chlorosulfonylation

-

Catalyst and SO₂ Source: A mixture of a copper catalyst (e.g., CuCl₂) and DABSO is prepared in a suitable solvent like acetonitrile.[5][6]

-

Addition of Diazonium Salt: The freshly prepared, cold solution of 2,6-dibromobenzenediazonium chloride is slowly added to the copper/DABSO mixture.

-

Controlled Reaction: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by the evolution of nitrogen gas.

-

Workup: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude 2,6-dibromobenzenesulfonyl chloride.[5]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 2,6-Dibromoaniline | [1] |

| Diazotization Temp. | -5°C to 0°C | [3] |

| SO₂ Source | DABSO | [5][6] |

| Catalyst | CuCl₂ | [5] |

| Typical Yield | High | [5][6] |

Visualization of the Synthetic Pathway

Caption: Synthetic workflow for 2,6-dibromobenzenesulfonyl chloride.

Logical Relationship of Key Stages

Caption: Logical flow of the synthesis process.

Conclusion

The synthesis of 2,6-dibromobenzenesulfonyl chloride via the Sandmeyer-type reaction of 2,6-dibromoaniline is a robust and well-established method. The critical intermediates, particularly the in situ generated 2,6-dibromobenzenediazonium chloride, demand careful control of reaction conditions, most notably temperature. Modern advancements, such as the use of DABSO as a sulfur dioxide surrogate, have significantly improved the safety and practicality of this transformation. A comprehensive understanding of the roles of these intermediates and the rationale behind the experimental protocols is essential for any researcher or chemist working with this valuable synthetic building block.

References

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26, 5951-5955. [Link]

-

Seikel, M. K. (1941). 2,6-DICHLOROANILINE AND 2,6-DIBROMOANILINE. Organic Syntheses, 21, 21. [Link]

-

Kappe, C. O., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis, 11, 1488-1494. [Link]

- Google Patents. (1997).

-

Royal Society of Chemistry. Synthesis of sulfonyl chloride substrate precursors. [Link]

- Google Patents. (2001). Prepn. of 2,6-dibromo aniline.

-

YouTube. (2014). Benzene diazonium Chloride synthesis. [Link]

-

PubChem. 2,6-Dibromoaniline. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2,6-二溴苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN1357533A - Prepn. of 2,6-dibromo aniline - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Navigating the Solubility of 2,6-Dibromobenzenesulfonyl Chloride: A Technical Guide for Researchers

Executive Summary

2,6-Dibromobenzenesulfonyl chloride is a pivotal reagent in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility is intrinsically linked to its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and overall process efficiency. However, a comprehensive, publicly available dataset on the solubility of this compound is notably scarce. This guide provides an in-depth analysis of the theoretical and practical aspects of the solubility of 2,6-Dibromobenzenesulfonyl chloride. We will explore its physicochemical properties, offer predictive insights into its solubility, and, most critically, provide a robust, step-by-step protocol for its experimental determination. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge to confidently and safely handle this versatile reagent.

Physicochemical Properties and Predicted Solubility Profile

Understanding the molecular characteristics of 2,6-Dibromobenzenesulfonyl chloride is fundamental to predicting its behavior in different solvent systems.

| Property | Value/Description | Source |

| Molecular Formula | C₆H₃Br₂ClO₂S | N/A |

| Molecular Weight | 334.41 g/mol | N/A |

| Appearance | Expected to be a solid at room temperature. | Inferred from related compounds |

| Polarity | The sulfonyl chloride group (-SO₂Cl) is highly polar and electron-withdrawing. The dibrominated benzene ring is largely nonpolar, though the bromine atoms introduce some polarizability. Overall, the molecule possesses a significant dipole moment. | N/A |

| Predicted Lipophilicity (logP) | While no experimental logP value is readily available, the presence of two bromine atoms and a large aromatic ring suggests a high degree of lipophilicity. For comparison, the calculated XLogP3 for the related compound 2,6-difluorobenzenesulfonyl chloride is 2.1, indicating a preference for lipophilic environments.[1] It is anticipated that the logP for the dibromo-analog would be significantly higher, likely in the range of 3-4, suggesting poor aqueous solubility but good solubility in nonpolar to moderately polar organic solvents. | [1] |

Based on these properties, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and other aprotic solvents that can accommodate its size and polarity, such as tetrahydrofuran (THF) and ethyl acetate. An analog, 4-bromobenzenesulfonyl chloride, is known to be soluble in dichloromethane and chloroform.[2]

-

Moderate Solubility: Likely in polar aprotic solvents like acetonitrile.

-

Low to Negligible Solubility: Expected in highly polar protic solvents like water and lower alcohols (methanol, ethanol) due to the compound's significant nonpolar surface area. Furthermore, sulfonyl chlorides can react with these solvents (solvolysis). It is also expected to have low solubility in nonpolar aliphatic hydrocarbons like hexanes and petroleum ether.

The Critical Distinction: Solubility vs. Reactivity

A crucial consideration when working with sulfonyl chlorides is their reactivity, which can be easily mistaken for high solubility. The electrophilic sulfur atom in the sulfonyl chloride group is susceptible to nucleophilic attack.[3]

Solvents that may react with 2,6-Dibromobenzenesulfonyl Chloride:

-

Protic Solvents: Water, alcohols, and primary/secondary amines will react to form the corresponding sulfonic acid, sulfonate esters, or sulfonamides. This is a chemical transformation, not simple dissolution.

-

Nucleophilic Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can also react with sulfonyl chlorides, particularly at elevated temperatures. While they may appear to be excellent solubilizing agents, the observation of a clear solution could be due to the formation of a new, soluble product.

Therefore, it is imperative to choose inert solvents for solubility determination and for conducting reactions where the sulfonyl chloride moiety is intended to remain intact.

Experimental Protocol for Solubility Determination

Given the lack of standardized data, experimental determination of solubility is essential. The following protocol provides a reliable method for obtaining this information.

Materials and Equipment

-

2,6-Dibromobenzenesulfonyl Chloride (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE-lined septa

-

Thermostatically controlled shaker or magnetic stirrer with temperature probe

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., GC-MS, UV-Vis spectrophotometer)

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

To a tared glass vial, add an excess amount of 2,6-Dibromobenzenesulfonyl chloride (e.g., 50-100 mg). The key is to have undissolved solid remaining at equilibrium.

-

Record the exact mass of the solid added.

-

Add a precise volume of the chosen anhydrous, inert solvent (e.g., 2.00 mL).

-

Seal the vial tightly with a screw cap containing a PTFE-lined septum.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture vigorously for a prolonged period (24 to 48 hours is recommended) to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. Visually confirm that undissolved solid is still present.

-

-

Sampling and Analysis:

-

Carefully withdraw a sample of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

-

Immediately attach a 0.22 µm PTFE syringe filter and dispense the solution into a clean, tared vial. This step removes any fine, suspended particles.

-

Accurately weigh the filtered solution to determine its density, or accurately dilute a known volume of the filtrate for analysis.

-

Prepare a series of calibration standards of 2,6-Dibromobenzenesulfonyl chloride of known concentrations in the same solvent.

-

Analyze the calibration standards and the sample from the saturated solution by a validated analytical method, such as HPLC-UV.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of 2,6-Dibromobenzenesulfonyl chloride in the filtered supernatant.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Self-Validating System and Causality

-

Why excess solid? The presence of undissolved solid at the end of the experiment is the primary indicator that the solution is truly saturated and at equilibrium.

-

Why constant temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and accurate results.

-

Why filtration? Microporous filtration ensures that the analyzed sample contains only the dissolved solute, preventing artificially high results from suspended microcrystals.

-

Why a validated analytical method? Using a technique like HPLC with a calibration curve ensures that the measurement of the solute's concentration is accurate and precise, and can distinguish the parent compound from any potential degradation products.

Conclusion

While a definitive, pre-existing solubility table for 2,6-Dibromobenzenesulfonyl chloride remains elusive, this guide provides a comprehensive framework for understanding and determining this crucial parameter. By combining a theoretical understanding of its physicochemical properties with a rigorous experimental protocol, researchers can confidently generate the solubility data required for their specific applications. The critical distinction between true solubility and solvent reactivity is paramount for successful and reproducible synthetic chemistry. The methodologies outlined herein provide a self-validating system to ensure the generation of trustworthy and actionable data, empowering scientists in their pursuit of novel chemical entities.

References

- Gemini AI Search. (2026).

-

PubChem. (n.d.). 2,6-Difluorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]

Theoretical Computational Profiling of 2,6-Dibromobenzenesulfonyl Chloride: Structural, Electronic, and Kinetic Insights

Executive Summary

2,6-Dibromobenzenesulfonyl chloride is a highly sterically congested, electrophilic building block critical to the synthesis of complex sulfonamides and pharmaceutical intermediates. The presence of two bulky bromine atoms at the ortho positions relative to the sulfonyl chloride group creates a unique microenvironment that dictates the molecule's reactivity, conformational preferences, and interaction with nucleophiles.

This whitepaper provides an in-depth technical framework for the theoretical evaluation of 2,6-dibromobenzenesulfonyl chloride using Density Functional Theory (DFT). By mapping its structural parameters, frontier molecular orbitals (FMOs), and transition state kinetics, researchers can rationally predict its behavior in nucleophilic substitution and hydrolysis reactions, bypassing empirical trial-and-error in drug development workflows.

Computational Methodology: A Self-Validating Protocol